tert-Butyl 4-((6-bromopyridin-2-yl)amino)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-((6-bromopyridin-2-yl)amino)piperidine-1-carboxylate: is a chemical compound with the molecular formula C15H23BrN3O2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and features a tert-butyl ester group, which is commonly used in organic synthesis to protect carboxylic acids. The compound also includes a bromopyridine moiety, which can participate in various chemical reactions due to the presence of the bromine atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-((6-bromopyridin-2-yl)amino)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.
Introduction of the Bromopyridine Group: The bromopyridine moiety is introduced via a nucleophilic substitution reaction, where a bromine atom is substituted onto the pyridine ring.
Attachment of the tert-Butyl Ester Group: The tert-butyl ester group is often introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the bromopyridine moiety, potentially converting the bromine atom to a hydrogen atom.
Substitution: The bromine atom on the pyridine ring is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Dehalogenated pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic chemistry, tert-Butyl 4-((6-bromopyridin-2-yl)amino)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its bromopyridine moiety makes it a versatile building block for constructing heterocyclic compounds.
Biology
The compound can be used in the development of biologically active molecules, particularly those targeting the central nervous system due to the presence of the piperidine ring, which is a common motif in many pharmaceuticals.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic effects. The bromopyridine group can be modified to enhance binding affinity to biological targets.
Industry
In the chemical industry, this compound is used in the production of agrochemicals and pharmaceuticals, serving as a key intermediate in various synthetic pathways.
Mechanism of Action
The mechanism of action of tert-Butyl 4-((6-bromopyridin-2-yl)amino)piperidine-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromopyridine moiety can participate in halogen bonding, enhancing the compound’s binding affinity to its molecular targets.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Similar in structure but with a phenyl group instead of a pyridine.
tert-Butyl 4-(4-bromophenyl)piperidine-1-carboxylate: Contains a bromophenyl group instead of a bromopyridine.
Uniqueness
The presence of the bromopyridine moiety in tert-Butyl 4-((6-bromopyridin-2-yl)amino)piperidine-1-carboxylate makes it unique, as it combines the reactivity of both the bromine atom and the pyridine ring. This dual functionality allows for a broader range of chemical transformations and applications compared to similar compounds.
Properties
IUPAC Name |
tert-butyl 4-[(6-bromopyridin-2-yl)amino]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrN3O2/c1-15(2,3)21-14(20)19-9-7-11(8-10-19)17-13-6-4-5-12(16)18-13/h4-6,11H,7-10H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLDMRRWJDKSWFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2=NC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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